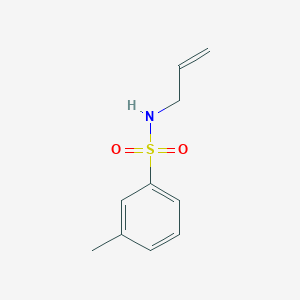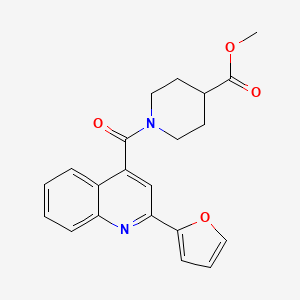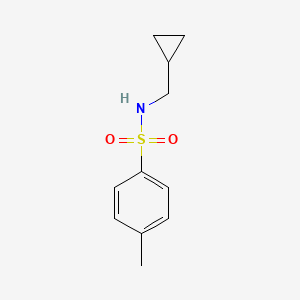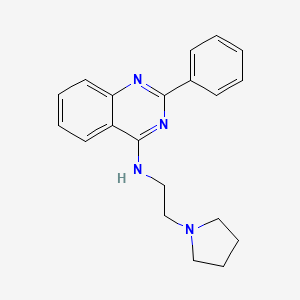
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine, also known as PPQ or PPQ-102, is a small molecule that has shown promising results in scientific research. This compound belongs to the quinazoline family and has a molecular weight of 344.45 g/mol. PPQ has been synthesized using various methods and has been found to have a wide range of potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have anti-inflammatory properties, and to be effective in reducing oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying various cellular processes. However, one limitation of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine. One area of interest is its potential as an anti-cancer agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to protect neurons from damage, and further research is needed to determine its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-pyrrolidin-1-ylethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine as a white crystalline solid. Other methods of synthesis include the use of different catalysts and reaction conditions.
Aplicaciones Científicas De Investigación
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and viruses. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have potential as a neuroprotective agent, and as a treatment for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24/h1-5,8-11H,6-7,12-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOFYNHQPRAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
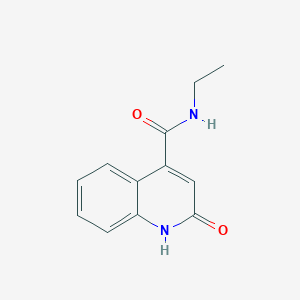
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
